molecular formula C6H7F3N2O B8683318 1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol CAS No. 878204-62-7

1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol

Cat. No. B8683318
M. Wt: 180.13 g/mol
InChI Key: YOOQCLLGWKFPOU-UHFFFAOYSA-N
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Patent
US08680290B2

Procedure details

Lithium aluminium hydride (1M in THF) (11 ml, 11 mmol) was added dropwise to a solution of 1-methyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid (1.94 g, 10 mmol) in THF (20 ml) under nitrogen. More THF (20 ml) was added to facilitate the stirring. After stirring for 5 hours at room temperature the reaction was quenched by addition of water (0.5 ml), 15% aqueous sodium hydroxide (0.5 ml), and more water (0.5 ml). Ethyl acetate (50 ml) and magnesium sulfate (25 g) were added and the mixture stored at room temperature for 18 hours. Kieselguhr (30 g) was added, the mixture filtered and the solids washed with ethyl acetate. The combined filtrate and washings were concentrated to give the product as a pale yellow oily solid (1.38 g, 77% yield). 1H-NMR (400 MHz, CDCl3): 2.3 (1H, bs, OH), 3.91 (3H, s, Me), 4.75 (2H, s, CH2), 7.62 (1H, s, CH).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[C:10]([C:17](O)=[O:18])=[N:9]1>C1COCC1>[OH:18][CH2:17][C:10]1[C:11]([C:13]([F:16])([F:15])[F:14])=[CH:12][N:8]([CH3:7])[N:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.94 g
Type
reactant
Smiles
CN1N=C(C(=C1)C(F)(F)F)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by addition of water (0.5 ml), 15% aqueous sodium hydroxide (0.5 ml), and more water (0.5 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 ml) and magnesium sulfate (25 g) were added
WAIT
Type
WAIT
Details
the mixture stored at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Kieselguhr (30 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the solids washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCC1=NN(C=C1C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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